![molecular formula C19H20N6OS B245905 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245905.png)
3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the modulation of various signaling pathways in the body. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, this compound has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in scientific research. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for the development of new drugs. Additionally, this compound has been found to modulate the levels of various cytokines and growth factors in the body, which are involved in the regulation of the immune response and cell growth.
实验室实验的优点和局限性
The advantages of using 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its ability to modulate various signaling pathways in the body, making it a versatile tool for studying the mechanisms of various diseases. Additionally, the synthesis of this compound is relatively straightforward, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety profile.
未来方向
There are several future directions for the research of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of new drugs based on the structure of this compound for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Furthermore, the potential use of this compound as a tool for studying the mechanisms of various diseases should be explored, as it has been found to modulate various signaling pathways in the body. Finally, the potential for the development of new synthetic methods for the preparation of this compound should be investigated, as this could lead to more efficient and cost-effective production methods.
合成方法
The synthesis of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that includes the reaction of various reagents under specific conditions. Several methods have been reported for the synthesis of this compound, including the use of microwave irradiation and solvent-free conditions.
科学研究应用
The potential therapeutic applications of 3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in scientific research. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a promising candidate for the development of new drugs.
属性
分子式 |
C19H20N6OS |
|---|---|
分子量 |
380.5 g/mol |
IUPAC 名称 |
6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H20N6OS/c1-12(2)10-14-11-16(21-20-14)18-22-23-19-25(18)24-17(27-19)9-6-13-4-7-15(26-3)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,20,21)/b9-6+ |
InChI 键 |
KRBRGNBRZLUWGX-RMKNXTFCSA-N |
手性 SMILES |
CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)OC |
SMILES |
CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)OC |
规范 SMILES |
CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)
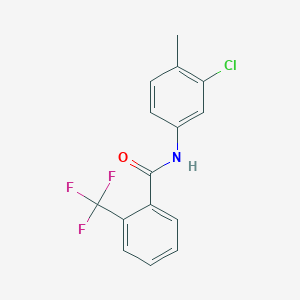
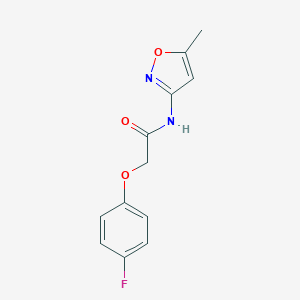
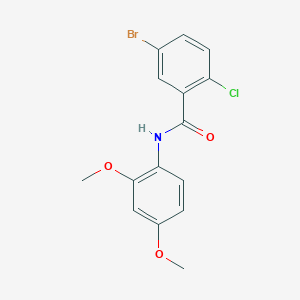
![1-Benzyl-4-[(4-fluorophenoxy)acetyl]piperazine](/img/structure/B245835.png)
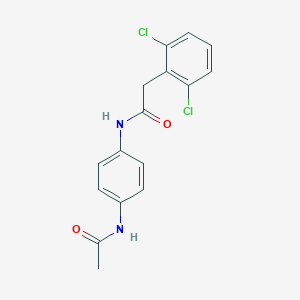
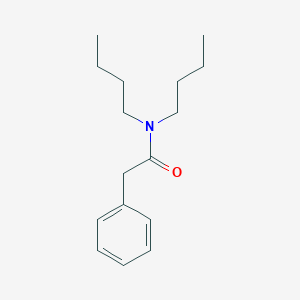
![4-[(2-furylmethyl)amino]-2H-chromen-2-one](/img/structure/B245839.png)

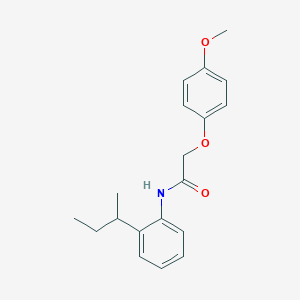
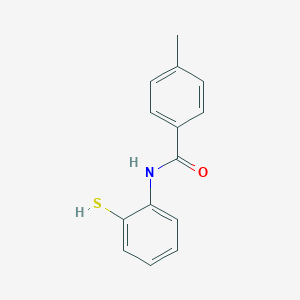

![(6E)-3-tert-butyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245858.png)
![4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B245898.png)